3-Chloro-5-formylbenzonitrile
Overview
Description
3-Chloro-5-formylbenzonitrile is a chemical compound with the molecular formula C8H4ClNO and a molecular weight of 165.57 g/mol. It is widely used in various fields of science and industry due to its unique properties. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-formylbenzonitrile typically involves the chlorination of 5-formylbenzonitrile. One common method is the reaction of 5-formylbenzonitrile with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as the use of ionic liquids as solvents, can also improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-formylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: 3-Chloro-5-carboxybenzonitrile.
Reduction: 3-Chloro-5-formylbenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-formylbenzonitrile is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As a building block in the synthesis of potential drug candidates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-formylbenzonitrile depends on its specific application. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting various molecular targets and pathways. For example, it can interact with enzymes involved in oxidative stress responses, leading to changes in cellular redox states . In chemical reactions, its reactivity is influenced by the presence of electron-withdrawing groups, which can stabilize reaction intermediates and facilitate various transformations .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-cyanobenzaldehyde
- 3-Chloro-5-nitrobenzonitrile
- 3-Chloro-5-methylbenzonitrile
Uniqueness
3-Chloro-5-formylbenzonitrile is unique due to the presence of both a formyl group and a nitrile group on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of synthetic and research purposes .
Properties
IUPAC Name |
3-chloro-5-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUIHJLIAGZINI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729148 | |
Record name | 3-Chloro-5-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205513-88-7 | |
Record name | 3-Chloro-5-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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